molecular formula C13H17BrFNO2 B1444829 4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine CAS No. 944279-31-6

4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine

Cat. No.: B1444829
CAS No.: 944279-31-6
M. Wt: 318.18 g/mol
InChI Key: VDQPOZJXRSYPAU-UHFFFAOYSA-N
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Description

4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine (CAS 944279-31-6) is a high-value morpholine derivative supplied for research and development purposes. This compound, with the molecular formula C 13 H 17 BrFNO 2 and a molecular weight of 318.18, serves as a versatile chemical building block . Its structure integrates a substituted phenoxy ring connected to the morpholine group via a propyl chain, offering researchers a scaffold for further synthetic modification . The presence of both bromo and fluoro substituents on the aromatic ring makes it a particularly useful intermediate in medicinal chemistry for structure-activity relationship (SAR) studies and for creating more complex target molecules . Scientific literature indicates that structurally related substituted morpholine compounds are of significant interest in pharmaceutical research, particularly in the development of therapeutics for central nervous system (CNS) disorders . As such, this compound provides researchers with a critical starting material for probing biological mechanisms and optimizing lead compounds in drug discovery campaigns. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. IDENTIFICATION • CAS Number : 944279-31-6 • Molecular Formula : C 13 H 17 BrFNO 2 • Molecular Weight : 318.18 g/mol • SMILES : FC1=CC(Br)=CC=C1OCCCN2CCOCC2

Properties

IUPAC Name

4-[3-(4-bromo-2-fluorophenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c14-11-2-3-13(12(15)10-11)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQPOZJXRSYPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241554
Record name 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944279-31-6
Record name 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944279-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-(4-Bromo-2-fluorophenoxy)propyl Intermediate

The key intermediate is synthesized by ether formation between 4-bromo-2-fluorophenol and a 3-halopropyl derivative, typically 1-bromo-3-chloropropane or 1,3-dibromopropane.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenol and facilitate nucleophilic substitution.

    • Temperature: Reflux or elevated temperatures (e.g., 80–100 °C) to promote reaction kinetics.

    • Time: 6–12 hours, monitored by thin-layer chromatography (TLC).

  • Mechanism: The phenolate ion attacks the alkyl halide carbon, displacing the halide and forming the ether bond.

  • Purification: The reaction mixture is typically worked up by aqueous extraction, followed by silica gel column chromatography using hexane/ethyl acetate mixtures to isolate the intermediate.

Alkylation of Morpholine

Morpholine is alkylated with the prepared 3-(4-bromo-2-fluorophenoxy)propyl intermediate to form the final product.

  • Reaction Conditions:

    • Solvent: Acetonitrile or toluene.

    • Catalyst: Sodium iodide (NaI) may be used to facilitate halide exchange and improve reaction rate.

    • Base: Sometimes cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is added to neutralize any acid formed.

    • Temperature: Reflux or microwave-assisted heating at around 100–130 °C.

    • Time: 6 hours or more depending on scale and method.

  • Mechanism: The nucleophilic nitrogen of morpholine attacks the alkyl halide carbon of the intermediate, substituting the halide to form the morpholine-substituted product.

  • Purification: After reaction completion, the mixture is extracted, dried, and purified by column chromatography (e.g., ethyl acetate/hexane gradient).

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-Bromo-2-fluorophenol + 1-bromo-3-chloropropane K₂CO₃, DMF, reflux, 6-12 h 3-(4-Bromo-2-fluorophenoxy)propyl bromide intermediate ~80-90% (typical)
2 Intermediate + Morpholine NaI, acetonitrile, reflux, 6 h This compound ~70-85% (typical)

Research Findings and Notes

  • The nucleophilic substitution for ether formation is highly efficient with potassium carbonate as base and polar aprotic solvents.

  • Morpholine alkylation proceeds smoothly under reflux with appropriate halide intermediates, and the reaction is sensitive to stoichiometry to minimize byproducts.

  • The presence of halogen substituents (bromo and fluoro) on the phenoxy ring may influence reaction kinetics and require optimization of temperature and time.

  • Purification by silica gel chromatography is effective for isolating high-purity product.

Summary Table of Preparation Methods

Preparation Step Key Reagents Solvent Base/Catalyst Temperature Time Yield (%) Notes
Ether formation 4-Bromo-2-fluorophenol + 1-bromo-3-chloropropane DMF K₂CO₃ Reflux (~80-100 °C) 6-12 h ~80-90 Nucleophilic substitution; monitored by TLC
Morpholine alkylation Intermediate + Morpholine Acetonitrile NaI, K₂CO₃ or Cs₂CO₃ Reflux or microwave (100-130 °C) 6 h ~70-85 Alkylation of morpholine nitrogen

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include amines or hydroxylamines.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Agent Development:
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine is being investigated for its potential as a therapeutic agent due to its interactions with various biological targets. The presence of the bromo and fluoro substituents enhances its binding affinity to specific receptors and enzymes, making it a candidate for drug development aimed at treating diseases such as cancer and infections caused by resistant pathogens .

Case Study: Antimicrobial Activity
Recent studies have explored the compound's efficacy against non-tuberculous mycobacterial infections. It has shown promise as an MmpL3 inhibitor, a target for developing new antibiotics. The mechanism involves modulating the activity of MmpL3, which is crucial for bacterial cell wall synthesis .

Organic Chemistry Applications

Synthesis of Complex Molecules:
In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Table: Comparison of Reaction Types

Reaction TypeDescriptionExample Reagents
Nucleophilic SubstitutionReplacement of the bromo substituentSodium azide, potassium thiocyanate
OxidationConversion to oxidized derivativesPotassium permanganate, chromium trioxide
ReductionFormation of reduced formsLithium aluminum hydride, sodium borohydride

Material Science Applications

Development of New Materials:
The compound's unique properties make it valuable in developing new materials with specific characteristics. Its structural features can enhance material properties such as thermal stability and mechanical strength, which are critical in industries ranging from electronics to construction.

Mechanism of Action

The mechanism of action of 4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Key Findings :

  • Halogen Effects: Bromine and fluorine enhance electronegativity and metabolic stability compared to non-halogenated analogs like pramocaine ().
  • Linkage Flexibility : The propyl chain in the target compound may improve conformational adaptability compared to benzyl-linked analogs ().

Heterocyclic Ring Modifications

Replacing morpholine with other heterocycles alters pharmacological profiles:

Compound Name Heterocycle Biological Activity Reference
4-(3-(3-Bromophenyl)propyl)morpholine Morpholine Safety data available (industrial use)
1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine (HBK16) Piperazine CNS receptor modulation
Gefitinib impurity (morpholine 4-oxide derivative) Morpholine 4-oxide Anticancer (kinase inhibition)

Key Findings :

  • Morpholine vs. Piperazine : Piperazine derivatives (e.g., HBK16) often target serotonin or dopamine receptors, whereas morpholine analogs may prioritize local anesthetic or anticancer effects ().

Boron-Containing Analogs

Boronated derivatives introduce unique reactivity for therapeutic or diagnostic applications:

Compound Name Boron Modification Application Reference
4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride Dioxaborolane ring Probable use in PET imaging
4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine Phenoxy-linked dioxaborolane Suzuki-Miyaura coupling precursor

Key Findings :

  • Imaging Potential: Boronated morpholine derivatives are candidates for radiopharmaceuticals, leveraging boron’s neutron-capture therapy (NCT) capabilities ().

Structural and Functional Insights

  • Electronic Effects : The 4-bromo-2-fluoro substitution pattern creates a sterically hindered, electron-deficient aromatic ring, which may enhance binding to hydrophobic pockets in biological targets ().
  • Synthetic Utility : The propyl-morpholine scaffold is recurrent in drug intermediates (e.g., gefitinib impurities, ), underscoring its versatility in medicinal chemistry.
  • Safety Profile : While safety data for the target compound are sparse, analogs like 4-(3-(3-bromophenyl)propyl)morpholine are classified as irritants, necessitating careful handling ().

Biological Activity

4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structural features, including the presence of bromine and fluorine substituents, suggest that it may interact with various biological targets, leading to diverse therapeutic effects.

  • Molecular Formula : C13H17BrFNO2
  • Molecular Weight : 318.18 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This compound may act through several mechanisms, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in important metabolic pathways.
  • Receptor Modulation : The compound can interact with various receptors, potentially influencing signaling pathways related to pain, inflammation, or cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate its effectiveness against various bacterial strains. For instance:

  • MIC Values : Ranges from 0.22 to 0.25 μg/mL against tested pathogens.
  • MBC Values : Demonstrated bactericidal activity in time-kill assays against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Key findings include:

  • Cell Viability Assays : Significant reduction in cell viability observed at specific concentrations.
  • Mechanism Insights : Potential involvement in apoptosis induction and disruption of cell cycle progression .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study conducted on multiple derivatives found that those similar to this compound exhibited promising antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Anticancer Activity :
    • Research involving the evaluation of morpholine derivatives indicated that modifications at the phenyl ring significantly enhanced anticancer activity, suggesting that this compound could be a candidate for further development in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-(3-(2-Bromo-4-chlorophenoxy)propyl)morpholineDifferent halogen substitutionsAntimicrobial
4-(3-(4-Bromo-3-fluorophenoxy)propyl)morpholineSimilar structure with different halogenAnticancer potential

Q & A

Q. What are the optimal synthetic routes for 4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine, and how can reaction conditions be optimized for academic-scale synthesis?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A plausible route starts with 4-bromo-2-fluorophenol (CAS 147181-08-6, ) reacted with 3-bromopropylmorpholine. Key steps include:

  • Step 1: Alkylation of 4-bromo-2-fluorophenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2: Morpholine introduction via nucleophilic substitution (e.g., refluxing in acetonitrile with catalytic KI).
    Optimization focuses on solvent polarity (DMF vs. acetonitrile), temperature (80–100°C), and stoichiometric ratios (1:1.2 phenol:alkylating agent). Yield improvements (up to 65–70%) are achieved by monitoring intermediates via TLC and HPLC ().

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 3.6–3.8 ppm (morpholine protons), δ 6.8–7.2 ppm (aromatic protons from 4-bromo-2-fluorophenoxy), and δ 1.8–2.2 ppm (propyl chain).
    • ¹³C NMR: Key signals include C-Br (~105 ppm) and C-F (~160 ppm) ().
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min ().
  • Mass Spectrometry (MS): ESI-MS expected [M+H]⁺ at m/z 358.1 (C₁₃H₁₆BrFNO₂⁺).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical or regiochemical impurities?

Answer: Contradictions often stem from residual solvents, unreacted intermediates, or regioisomers (e.g., para vs. ortho substitution). Strategies include:

  • 2D NMR (COSY, NOESY): To distinguish morpholine ring conformers and propyl chain orientation.
  • X-ray Crystallography: For absolute configuration determination (e.g., analogs in ).
  • Impurity Profiling: Compare retention times with reference standards (e.g., EP impurities in ).

Q. What in silico approaches are suitable for predicting the biological activity of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina with targets like G-protein-coupled receptors (GPCRs) or kinases (e.g., morpholine-containing analogs in ).
  • QSAR Modeling: Correlate logP (calculated ~2.1) with cytotoxicity using datasets from PubChem ().
  • ADMET Prediction: SwissADME predicts moderate blood-brain barrier permeability (TPSA ~45 Ų).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

Answer:

  • Forced Degradation Studies:
    • Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 40°C for 48h; monitor via HPLC.
    • Oxidative stress: 3% H₂O₂, 25°C, 24h ().
  • Thermogravimetric Analysis (TGA): Decomposition onset ~220°C (similar to morpholine derivatives in ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine
Reactant of Route 2
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4-(3-(4-Bromo-2-fluorophenoxy)propyl)morpholine

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